molecular formula C9H4ClF16NO2 B12838098 Einecs 222-905-1 CAS No. 3658-57-9

Einecs 222-905-1

Cat. No.: B12838098
CAS No.: 3658-57-9
M. Wt: 497.56 g/mol
InChI Key: PMSOLKLHKDPYPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 8-chlorohexadecafluoro-7-methyloctanoate typically involves the reaction of 8-chlorohexadecafluoro-7-methyloctanoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound .

Scientific Research Applications

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium 8-chlorohexadecafluoro-7-methyloctanoate involves its interaction with molecular targets through its perfluorinated carbon chain. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium perfluorooctanoate
  • Ammonium perfluorononanoate
  • Ammonium perfluorodecanoate

Comparison

Ammonium 8-chlorohexadecafluoro-7-methyloctanoate is unique due to the presence of a chlorine atom and a methyl group in its structure, which distinguishes it from other perfluorinated ammonium salts. This unique structure imparts different chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

3658-57-9

Molecular Formula

C9H4ClF16NO2

Molecular Weight

497.56 g/mol

IUPAC Name

azane;7-[chloro(difluoro)methyl]-2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluorooctanoic acid

InChI

InChI=1S/C9HClF16O2.H3N/c10-8(22,23)3(13,9(24,25)26)5(16,17)7(20,21)6(18,19)4(14,15)2(11,12)1(27)28;/h(H,27,28);1H3

InChI Key

PMSOLKLHKDPYPN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)Cl)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

Origin of Product

United States

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